![molecular formula C14H13N3O3S2 B2886914 2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide CAS No. 393837-50-8](/img/structure/B2886914.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-2,5-dione derivatives are a group of compounds that have been studied for their potential anticonvulsant properties . These compounds integrate the chemical fragments of well-known antiepileptic drugs such as ethosuximide, levetiracetam, and lacosamide .
Synthesis Analysis
The synthesis of these compounds involves an optimized coupling reaction . A library of 27 new 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and (2,5-dioxopyrrolidin-1-yl)butanamides was synthesized .Molecular Structure Analysis
The molecular structure of these compounds is based on a common structural scaffold that integrates the chemical fragments of well-known antiepileptic drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include an optimized coupling reaction .Aplicaciones Científicas De Investigación
Synthesis and Heterocyclic Chemistry
The compound is involved in the synthesis of various heterocycles, which are crucial in the development of insecticidal agents. In a study by Fadda et al. (2017), a related precursor was used to synthesize diverse heterocyclic compounds, such as pyrroles, pyridines, and thiazoles, showing potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Antimicrobial and Antitumor Activities
Compounds with similar structures have demonstrated antimicrobial activity, with some showing promising results against various microbial strains. Fahim and Ismael (2019) reported on the synthesis of novel sulphonamide derivatives, including benzothiazolyl derivatives, which exhibited significant antimicrobial activity, indicating the potential therapeutic applications of such compounds (Fahim & Ismael, 2019).
Additionally, similar benzothiazolyl acetamides have been explored for their antitumor activity. Albratty, El-Sharkawy, and Alam (2017) synthesized thiophene, pyrimidine, and coumarin derivatives incorporating a thiazolyl moiety and evaluated their antitumor activity, revealing some compounds with promising inhibitory effects on different cell lines (Albratty, El-Sharkawy, & Alam, 2017).
Molecular Docking and Computational Studies
The compound's analogs have been used in molecular docking and computational studies to understand their interaction with biological targets. In a study by Fahim and Ismael (2021), sulphonamide derivatives were investigated for their antimalarial activity against COVID-19, utilizing computational calculations and molecular docking, highlighting the utility of such compounds in drug discovery processes (Fahim & Ismael, 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-21-14-16-9-3-2-8(6-10(9)22-14)15-11(18)7-17-12(19)4-5-13(17)20/h2-3,6H,4-5,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGZAFBOIOWZPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2886833.png)

![6-(5,6,7,8-Tetrahydronaphthalen-2-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2886837.png)
![2-(Naphthalen-1-yl)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2886838.png)
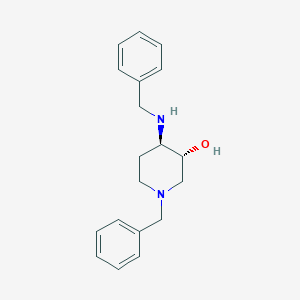
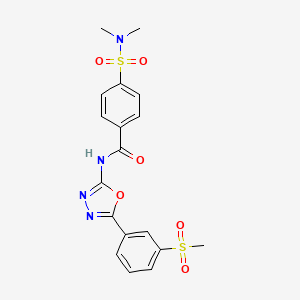
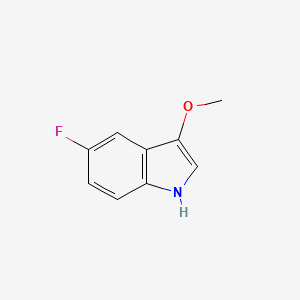
![5-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2886846.png)
![N-(3-fluorophenyl)-2-[1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2886849.png)
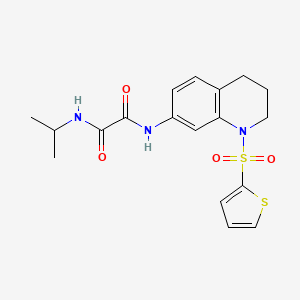
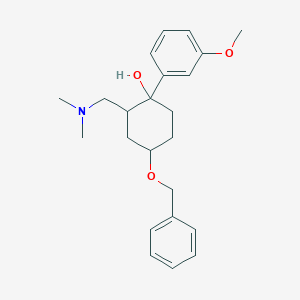

![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2886853.png)
![2-Cyano-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid](/img/structure/B2886854.png)